molecular formula C20H22O4 B6359000 (2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1031034-96-4

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6359000
CAS RN: 1031034-96-4
M. Wt: 326.4 g/mol
InChI Key: POEMZGCWVCWGPI-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly known as DMPT, is an organic compound belonging to the class of compounds known as alkenes. It is a colorless, solid compound with a molecular formula C15H22O3. DMPT has been widely studied due to its potential applications in a variety of fields, such as medicine, agriculture, and materials science.

Scientific Research Applications

DMPT has been studied extensively for its potential applications in a variety of fields. In medicine, DMPT has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In agriculture, DMPT has been studied as a potential insecticide and fungicide. In materials science, DMPT has been studied for its potential use as a coating material for various substrates.

Mechanism of Action

The exact mechanism of action of DMPT is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMPT has been shown to have insecticidal and fungicidal activity, likely due to its ability to disrupt the cell membranes of target pests and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are still not fully understood. However, studies have shown that the compound has anti-inflammatory activity, likely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, DMPT has been shown to have insecticidal and fungicidal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, DMPT can be used in a variety of applications, such as medicine, agriculture, and materials science. However, there are some limitations to using DMPT in laboratory experiments. For example, the exact mechanism of action of DMPT is still not fully understood, and the compound may have some toxic effects if used in large quantities.

Future Directions

There are several potential future directions for the research of DMPT. First, further research is needed to fully understand the mechanism of action of DMPT, as well as its biochemical and physiological effects. Additionally, more research is needed to determine the optimal conditions for using DMPT in laboratory experiments. Finally, further research is needed to explore the potential applications of DMPT in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of DMPT is typically carried out in two steps. In the first step, a Grignard reaction is used to form the desired diene. This is done by reacting 3,4-dimethylphenylmagnesium bromide with 2,3,4-trimethoxyphenyl bromide in an inert solvent. The second step involves the dehydration of the diene to form the desired product, DMPT. This is done by heating the diene in the presence of an acid catalyst.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-13-6-7-16(12-14(13)2)17(21)10-8-15-9-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMZGCWVCWGPI-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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